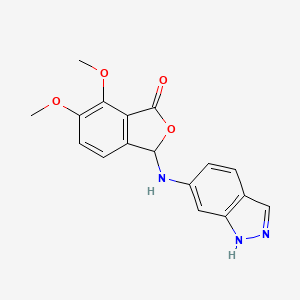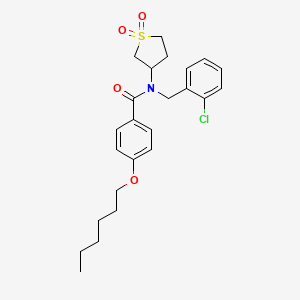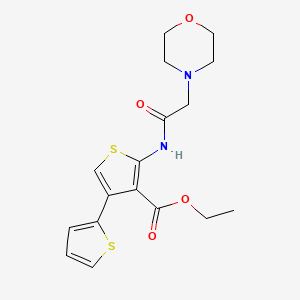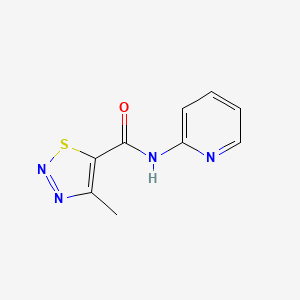
Diethyl 4,4'-(thiocarbonylbis(azanediyl))dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate is an organic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol This compound is known for its unique structure, which includes a thiocarbonyl group flanked by two benzene rings connected via azanediyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate typically involves the reaction of ethyl 4-aminobenzoate with thiophosgene. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions . The mixture is refluxed overnight, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to various effects, such as enzyme inhibition or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4,4’-(carbonylbis(azanediyl))dibenzoate: Similar structure but with a carbonyl group instead of a thiocarbonyl group.
Thiourea derivatives: Compounds with a general formula (R1R2N)(R3R4N)C=S, which share the thiocarbonyl group but differ in their overall structure.
Uniqueness
Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate is unique due to its specific combination of ester and thiocarbonyl groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
1429-24-9 |
|---|---|
Formule moléculaire |
C19H20N2O4S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
ethyl 4-[(4-ethoxycarbonylphenyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H20N2O4S/c1-3-24-17(22)13-5-9-15(10-6-13)20-19(26)21-16-11-7-14(8-12-16)18(23)25-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,26) |
Clé InChI |
UNDXGNBJIAXWEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097546.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B15097549.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097556.png)
![ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B15097560.png)
![4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15097568.png)
![(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B15097571.png)
![1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15097577.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15097584.png)




![methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B15097617.png)
